molecular formula C8H3Br2F3N2 B1604267 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole CAS No. 1000342-43-7

3,4-Dibromo-6-(trifluoromethyl)-1H-indazole

Cat. No. B1604267
M. Wt: 343.93 g/mol
InChI Key: DBUKZFRFMRMFJO-UHFFFAOYSA-N
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Description

Indazoles are a type of organic compound that contain a pyrazole ring fused to a benzene ring. The “3,4-Dibromo-6-(trifluoromethyl)” part of the name suggests that the indazole ring has bromine atoms at the 3rd and 4th positions and a trifluoromethyl group at the 6th position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole ring, which is aromatic and thus contributes to the compound’s stability. The bromine atoms are likely to be bulky and could influence the compound’s reactivity and interactions with other molecules. The trifluoromethyl group is electron-withdrawing, which could also affect the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of bromine atoms and a trifluoromethyl group could affect its polarity, solubility, density, boiling point, and melting point .

Scientific Research Applications

Structural Analysis and Supramolecular Interactions

The study by Teichert et al. (2007) delves into the structure of fluorinated indazoles, including 3-methyl, 3-trifluoromethyl, and 3-trifluoromethyl-4,5,6,7-tetrafluoroindazoles, using X-ray crystallography and multinuclear magnetic resonance spectroscopy. The research highlights how these compounds, as 1H-tautomers, form different supramolecular structures, such as hydrogen-bonded dimers and catemers, depending on their specific substitutions. This structural versatility is significant for understanding the molecular interactions and potential applications of these compounds in designing materials with specific properties (Teichert et al., 2007).

Applications in Coordination Chemistry and Anion Recognition

The work by Schulze and Schubert (2014) reviews the supramolecular interactions of 1,2,3-triazoles, noting their utility in coordination chemistry and anion recognition due to their polarized carbon atom and various nitrogen coordination modes. This suggests potential applications for 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole derivatives in creating complex structures for capturing anions, which could be useful in environmental remediation or selective sensor applications (Schulze & Schubert, 2014).

Bioisostere Applications in Drug Design

According to Bonandi et al. (2017), 1,2,3-triazole rings, due to their structural similarity to different functional groups, can serve as bioisosteres in the design of drug analogs. This points towards the potential utility of 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole in medicinal chemistry, where its core structure could be leveraged to mimic other bioactive molecules, contributing to the development of new therapeutics with improved efficacy and reduced side effects (Bonandi et al., 2017).

Antimicrobial Activity

Yakaiah et al. (2008) synthesized indazole regioisomers with antibacterial and antifungal activities, demonstrating the potential of indazole derivatives in developing new antimicrobial agents. Though the focus was on different indazole derivatives, this suggests that 3,4-Dibromo-6-(trifluoromethyl)-1H-indazole could also be explored for its antimicrobial properties, pending further research (Yakaiah et al., 2008).

Safety And Hazards

As with any chemical compound, handling “3,4-Dibromo-6-(trifluoromethyl)-1H-indazole” would require appropriate safety measures. The Material Safety Data Sheet (MSDS) for the specific compound would provide detailed information .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research could involve further testing its efficacy and safety .

properties

IUPAC Name

3,4-dibromo-6-(trifluoromethyl)-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F3N2/c9-4-1-3(8(11,12)13)2-5-6(4)7(10)15-14-5/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUKZFRFMRMFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646799
Record name 3,4-Dibromo-6-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-6-(trifluoromethyl)-1H-indazole

CAS RN

1000342-43-7
Record name 3,4-Dibromo-6-(trifluoromethyl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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